molecular formula C11H17NO3 B14012542 Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate

Katalognummer: B14012542
Molekulargewicht: 211.26 g/mol
InChI-Schlüssel: KGYKPHMJJAOEFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through the reaction of N-boc-diallylamine with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of various chemicals and materials.

Wirkmechanismus

The mechanism by which tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical structure and properties of the compound, influencing its reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Boc-2,5-dihydro-1H-pyrrole: Similar in structure but lacks the acetyl group.

    tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: Differs in the position of the double bond.

    tert-Butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate: Contains additional amino and cyano groups.

Uniqueness

Tert-butyl 3-acetyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of both tert-butyl and acetyl groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic applications .

Eigenschaften

Molekularformel

C11H17NO3

Molekulargewicht

211.26 g/mol

IUPAC-Name

tert-butyl 3-acetyl-2,5-dihydropyrrole-1-carboxylate

InChI

InChI=1S/C11H17NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3

InChI-Schlüssel

KGYKPHMJJAOEFS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CCN(C1)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.